molecular formula C5H3FeN6Na3 B086921 Trisodium pentacyanoaminoferrate CAS No. 14099-05-9

Trisodium pentacyanoaminoferrate

Cat. No. B086921
CAS RN: 14099-05-9
M. Wt: 271.93 g/mol
InChI Key: OGMPDCMTFVOHSM-UHFFFAOYSA-N
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Description

Trisodium pentacyanoaminoferrate, also known as Sodium Pentacyanoammineferroate (II) Hydrate, is a chemical compound with the molecular formula C5H3FeN6Na3 . It appears as a yellow or green solid .


Physical And Chemical Properties Analysis

Trisodium pentacyanoaminoferrate is a solid, crystalline powder that is yellow or green in color . It has a molecular weight of 271.93 g/mol . More specific physical and chemical properties are not available in the search results.

Safety and Hazards

Trisodium pentacyanoaminoferrate may cause skin and eye irritation and may cause irritation of the respiratory tract . It is not considered hazardous by the OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as the calcium and zinc trisodium salts of dtpa, interact with transuranic radionuclides . These radionuclides are the primary targets, and the compound works by forming highly stable complexes with them .

Mode of Action

Trisodium pentacyanoaminoferrate interacts with its targets by exchanging cations with transuranic radionuclides to form higher affinity complexes . This interaction promotes the elimination of these radionuclides by glomerular filtration into the urine .

Biochemical Pathways

The process of forming complexes with radionuclides and promoting their elimination can impact various biochemical processes, particularly those related to metal ion homeostasis .

Pharmacokinetics

Based on its mode of action, it can be inferred that the compound is likely to be excreted via the kidneys after forming complexes with radionuclides .

Result of Action

The primary result of trisodium pentacyanoaminoferrate’s action is the formation of stable complexes with radionuclides, leading to their elimination from the body . This can help reduce the body’s burden of these potentially harmful substances.

Action Environment

The efficacy and stability of trisodium pentacyanoaminoferrate can be influenced by various environmental factors. For instance, the presence of other metal ions could potentially interfere with its ability to form complexes with radionuclides . Additionally, factors such as pH and temperature could potentially affect the stability of the compound and its complexes .

properties

IUPAC Name

trisodium;azane;iron(2+);pentacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CN.Fe.H3N.3Na/c5*1-2;;;;;/h;;;;;;1H3;;;/q5*-1;+2;;3*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMPDCMTFVOHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Na+].[Na+].[Na+].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FeN6Na3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13717-31-2 (Parent)
Record name Ferrate(3-), amminepentakis(cyano-C)-, trisodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

271.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14099-05-9
Record name Ferrate(3-), amminepentakis(cyano-C)-, trisodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisodium pentacyanoaminoferrate
Reactant of Route 2
Trisodium pentacyanoaminoferrate
Reactant of Route 3
Trisodium pentacyanoaminoferrate

Q & A

Q1: How does trisodium pentacyanoaminoferrate enable the spectrophotometric determination of chloramphenicol and its esters?

A1: Trisodium pentacyanoaminoferrate reacts with aromatic nitro compounds, like chloramphenicol, after their reduction with zinc and calcium chloride. This reaction forms a purple-colored product. [] This product exhibits maximum absorbance in the visible light range between 480 and 540 nm. By measuring the absorbance of the solution at this specific wavelength, the concentration of chloramphenicol or its esters can be determined using the Beer-Lambert law. [] This method allows for quantitative analysis of these compounds, even within complex drug mixtures. []

Q2: What are the advantages of using trisodium pentacyanoaminoferrate for this type of analysis?

A2: The research highlights several benefits of using trisodium pentacyanoaminoferrate in this specific spectrophotometric method:

  • Sensitivity: The method demonstrates good sensitivity, enabling the determination of chloramphenicol and its esters within a concentration range of 4 to 32 micrograms/mL. []
  • Selectivity: The reaction is specific to aromatic nitro compounds. Importantly, common excipients and other drugs often present in combination formulations with chloramphenicol, such as benzocaine, lignocaine, sulfadiazine, nitrofurantoin, ascorbic acid, hydrocortisone, prednisolone, streptomycin, and tetracycline, do not interfere with the analysis. [] This eliminates the need for time-consuming separation steps.
  • Simplicity: The procedure is relatively straightforward, involving reduction of the nitro group followed by reaction with trisodium pentacyanoaminoferrate and subsequent spectrophotometric measurement. []

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